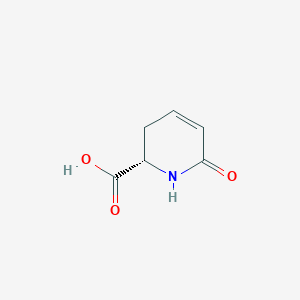
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid, also known as quinolinic acid, is a naturally occurring metabolite of the amino acid tryptophan. It is a neuroactive compound that has been shown to play a role in various physiological and pathological processes in the central nervous system.
作用机制
Quinolinic acid acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and enhances its activity, leading to an increase in intracellular calcium and the generation of reactive oxygen species. This results in the activation of various signaling pathways and the induction of neuroinflammation, which contributes to the pathogenesis of neurodegenerative diseases.
生化和生理效应
Quinolinic acid has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal cells. It also activates microglia, which are immune cells in the brain that play a role in neuroinflammation. Quinolinic acid has been found to be elevated in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases, indicating its involvement in the disease process.
实验室实验的优点和局限性
Quinolinic acid is a widely used tool in neuroscience research due to its ability to induce excitotoxicity and neuroinflammation in vitro and in vivo. It can be used to study the mechanisms underlying neurodegeneration and to test potential therapeutic agents. However, its use is limited by its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of neurodegenerative diseases.
未来方向
Future research on (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid should focus on developing more specific and potent inhibitors of its activity, as well as identifying novel therapeutic targets for neurodegenerative diseases. Additionally, the role of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid in other physiological processes, such as immune function and cancer, should be further explored. Finally, the development of animal models that more accurately reflect the pathophysiology of neurodegenerative diseases will be crucial for advancing our understanding of these disorders.
合成方法
Quinolinic acid can be synthesized through various methods, including the oxidation of quinoline or 3-hydroxyquinoline, the decarboxylation of 2-quinolinecarboxylic acid, and the hydrolysis of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid dimethyl ester. The most commonly used method is the oxidation of quinoline with potassium permanganate or sodium dichromate in the presence of sulfuric acid.
科学研究应用
Quinolinic acid has been extensively studied for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to induce excitotoxicity, inflammation, and oxidative stress in the brain, leading to neuronal damage and death. Quinolinic acid has also been implicated in the pathogenesis of multiple sclerosis, Huntington's disease, and HIV-associated dementia. Therefore, it is a potential therapeutic target for these disorders.
属性
CAS 编号 |
147751-02-8 |
|---|---|
产品名称 |
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC 名称 |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI 键 |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
手性 SMILES |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES |
C1C=CC(=O)NC1C(=O)O |
规范 SMILES |
C1C=CC(=O)NC1C(=O)O |
同义词 |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



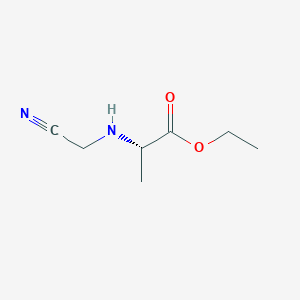
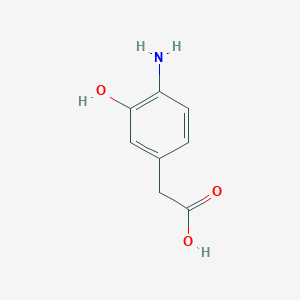
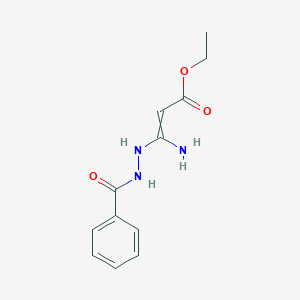
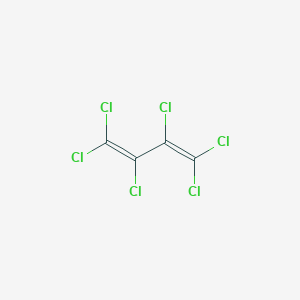
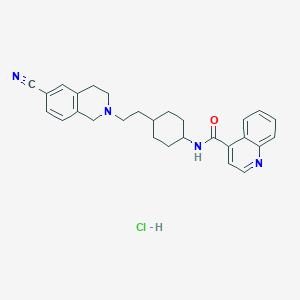
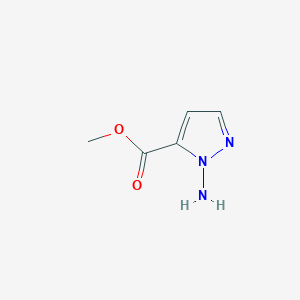
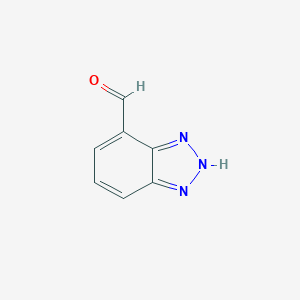
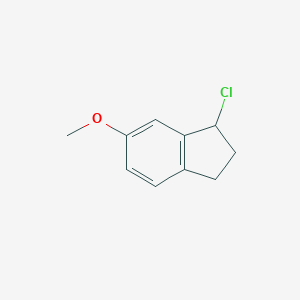
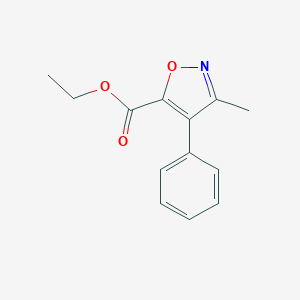
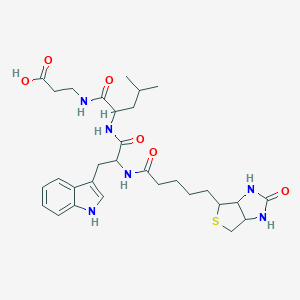
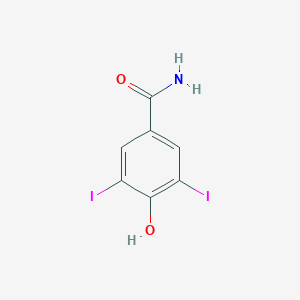
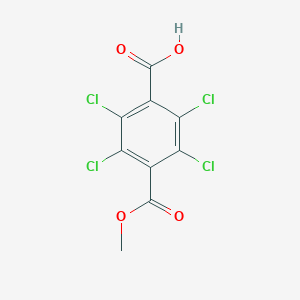
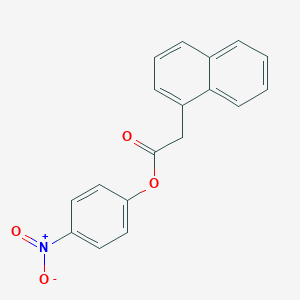
![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)